Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine is a chemical compound that combines the properties of perchloric acid and benzothiazine derivatives. Perchloric acid is a strong mineral acid known for its highly reactive and oxidizing nature, while benzothiazine derivatives are heterocyclic compounds with significant biological activities. The combination of these two components results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote ring closure and the formation of the benzothiazine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful handling of perchloric acid due to its highly reactive and potentially explosive nature . Safety measures and proper equipment are essential to ensure safe production.
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The benzothiazine moiety can participate in reduction reactions under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases, and oxidizing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives of the benzothiazine moiety, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine involves its interaction with molecular targets and pathways in biological systems. The benzothiazine moiety can form hydrogen bonds and π–π interactions with biological targets, leading to various biological effects . The perchloric acid component contributes to the compound’s strong oxidizing properties, which can affect cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can be compared with other benzothiazine derivatives and perchloric acid compounds:
Eigenschaften
CAS-Nummer |
88235-20-5 |
---|---|
Molekularformel |
C26H20ClNO4S |
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
perchloric acid;1,1,4-triphenyl-2,3-benzothiazine |
InChI |
InChI=1S/C26H19NS.ClHO4/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2-1(3,4)5/h1-19H;(H,2,3,4,5) |
InChI-Schlüssel |
DHMREGDPOLYNAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.